molecular formula C21H26N2O2 B2979719 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutan-1-one CAS No. 1798018-10-6

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutan-1-one

Cat. No. B2979719
CAS RN: 1798018-10-6
M. Wt: 338.451
InChI Key: LHIWDKUJEZPHER-UHFFFAOYSA-N
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Description

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutan-1-one, also known as MPHP-2201, is a synthetic cannabinoid that belongs to the class of indole-derived cannabinoids. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the human body. MPHP-2201 has been the subject of scientific research due to its potential therapeutic applications and its effects on the human body.

Scientific Research Applications

Molecular Structure and Crystallography

  • Molecular and Crystal Structures of Piperidine Derivatives

    The molecular and crystal structures of various piperidine derivatives, including those similar to the compound , have been determined by X-ray diffraction analysis. These studies contribute to understanding the conformation and molecular packing in crystals, influenced by intramolecular and intermolecular hydrogen bonds (Kuleshova & Khrustalev, 2000).

  • Crystal Structures of Piperidin-4-ones

    The crystal structures of specific piperidin-4-ones reveal differences in the angle of inclination of substituent groups, affecting the overall molecular conformation. These findings are crucial for predicting the physical properties and reactivity of these compounds (Raghuvarman et al., 2014).

Synthesis and Chemical Reactions

  • Synthesis of Piperidine Derivatives

    Research on the synthesis of piperidine derivatives, including methods like the Oxa-Pictet-Spengler reaction, is pivotal for producing novel compounds with potential biological activities (Knappmann et al., 2016).

  • Novel Synthesis Techniques

    Studies on the synthesis of new analogs of piperidine compounds, exploring different substitution patterns and functional groups, help in expanding the chemical diversity and potential applications of these compounds (Weis et al., 2003).

Biological Activity and Applications

  • Investigation of Biological Activities

    Research into the biological activities of piperidine derivatives, including their potential as σ receptor ligands, is crucial for understanding their pharmacological potential and guiding the development of new therapeutic agents (Knappmann et al., 2016).

  • Antimicrobial and Antiviral Properties

    Studies on the isolation of novel compounds from plants, including piperidine derivatives, and their evaluation for antimicrobial and antiviral activities contribute significantly to the discovery of new natural products with potential therapeutic uses (Ni et al., 2017).

  • Pharmacological Profile of Piperidine Analogs

    Research into the pharmacological profile of novel piperidine analogs, including their analgesic and anesthetic properties, is vital for the development of new medications with improved efficacy and safety profiles (Kudzma et al., 1989).

properties

IUPAC Name

1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-17-7-5-11-20(22-17)25-19-13-15-23(16-14-19)21(24)12-6-10-18-8-3-2-4-9-18/h2-5,7-9,11,19H,6,10,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIWDKUJEZPHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-4-phenylbutan-1-one

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